molecular formula C14H9ClN2O B383153 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-52-0

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B383153
CAS No.: 446830-52-0
M. Wt: 256.68g/mol
InChI Key: WLNJXLNGLGIZDE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group attached to the imidazo[1,5-a]pyridine core, with an aldehyde functional group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
This compound has been studied extensively for its potential as an anticancer agent. Research indicates that derivatives of imidazo[1,5-a]pyridine, including 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, exhibit cytotoxicity against several human cancer cell lines. For instance, a study synthesized a series of imidazo[1,5-a]pyridine-chalcone conjugates that demonstrated promising cytotoxic effects on breast (MDA-MB-231), prostate (PC-3), and liver (HepG2) cancer cells. The most active compounds showed IC50 values ranging from 3.26 to 20.83 μM against these cell lines, indicating their potential for further development as anticancer therapies .

Mechanism of Action
The mechanism underlying the anticancer activity of these compounds involves the induction of apoptosis and disruption of microtubule dynamics. Studies utilizing annexin V-FITC staining and JC-1 assays confirmed that these compounds trigger mitochondrial damage and reactive oxygen species (ROS) generation, leading to cell death .

Biological Research

Enzyme Interaction Studies
this compound is employed in biological research to investigate the mechanisms of action of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for understanding disease pathways and identifying therapeutic targets .

Antimicrobial Activities
Research has also highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives. These compounds have shown efficacy against various pathogens, contributing to the development of new antimicrobial agents .

Material Science

Polymer Applications
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This application is crucial for developing advanced materials used in electronics and coatings .

Analytical Chemistry

Reference Material in Chromatography
The compound serves as a standard reference material in analytical chemistry techniques such as chromatography and spectrometry. Its defined structure aids in the accurate analysis of complex mixtures across various samples .

Data Tables

Application Area Specific Use Key Findings/Outcomes
Pharmaceutical DevelopmentAnticancer agentsIC50 values: 3.26 - 20.83 μM against cancer cell lines .
Biological ResearchEnzyme interaction studiesHelps identify therapeutic targets .
Material SciencePolymer enhancementImproves material properties for electronics .
Analytical ChemistryStandard reference materialAids accurate analysis in chromatography .

Case Studies

  • Cytotoxicity Evaluation : A study synthesized imidazo[1,5-a]pyridine derivatives and evaluated their cytotoxicity against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited selective toxicity towards cancer cells compared to normal cells .
  • Mechanistic Studies : Another research focused on understanding the apoptotic mechanisms induced by these compounds through ROS-mediated pathways and microtubule disruption confirmed by immunofluorescence techniques .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting enzymes or receptors involved in disease processes. One known mechanism is the stimulation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of drug metabolism and detoxification pathways .

Comparison with Similar Compounds

Uniqueness: 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is unique due to the presence of the chlorophenyl group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[1,5-a]pyridine core with a chlorophenyl substituent and an aldehyde functional group. Its structure can be represented as follows:

C12H8ClN3O\text{C}_{12}\text{H}_{8}\text{ClN}_{3}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.003 to 0.05 μM, indicating potent activity against various pathogens .

CompoundMIC (μM)Target Pathogen
This compoundTBDTBD
Similar Derivative 10.003Mycobacterium tuberculosis
Similar Derivative 20.05Staphylococcus aureus

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has been explored extensively. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, several derivatives demonstrated IC50 values in the range of 70-80 μg/mL compared to standard anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)COX Inhibition
This compoundTBDTBD
Derivative A71.11COX-2
Derivative B76.58COX-1

Neuroprotective Effects

Imidazo[1,5-a]pyridines have also been investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's . The neuroprotective mechanism appears to involve modulation of neurotransmitter levels and reduction of oxidative stress.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in inflammation and neurotransmission.
  • Receptor Modulation : There is evidence that these compounds may act as ligands for certain nuclear receptors involved in drug metabolism and detoxification pathways .

Case Studies

Recent research highlights the efficacy of imidazo[1,5-a]pyridine derivatives in various biological assays:

  • Study on Antimicrobial Efficacy : A study evaluated a series of imidazo[1,5-a]pyridine derivatives against resistant bacterial strains. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity.
  • Neuroprotective Study : Another study focused on the neuroprotective properties of these compounds in vitro and in vivo models of Alzheimer's disease, showing promising results in reducing cognitive decline and amyloid plaque formation.

Properties

IUPAC Name

3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-16-12(9-18)13-7-3-4-8-17(13)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNJXLNGLGIZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194994
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-52-0
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446830-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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